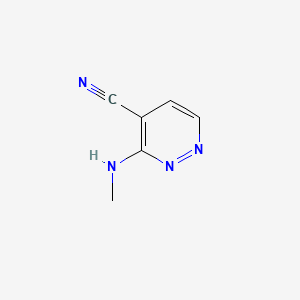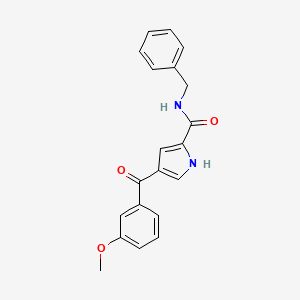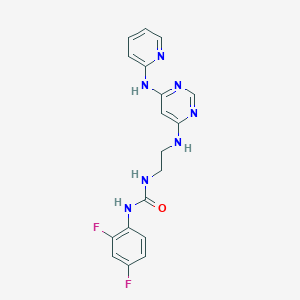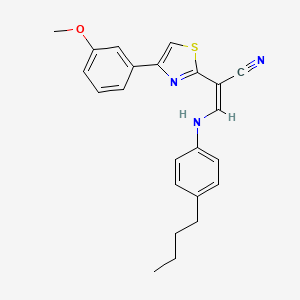
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MTQA is a heterocyclic compound that can be synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to have anti-inflammatory and analgesic activities, which may be attributed to its inhibition of COX-2. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have neuroprotective effects, which may be attributed to its inhibition of PKC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively, making it a useful tool for studying various biological processes. However, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, which will provide important information for its potential use in clinical trials. Finally, the development of new synthetic methods for N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide may improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide for the treatment of various diseases.
Métodos De Síntesis
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using various methods, such as the Pictet-Spengler reaction, the Friedlander synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is the Pictet-Spengler reaction, which involves the condensation of 2-methylphenylamine with 2-formylbenzoic acid in the presence of a catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to yield N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-6-2-4-8-13(11)19-16(20)15-12-7-3-5-9-14(12)17-10-18-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSXRATVMZOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
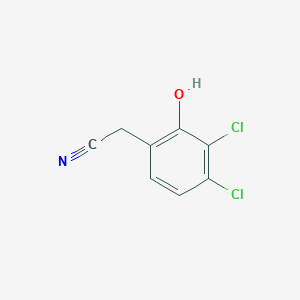

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
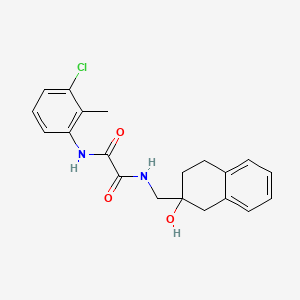
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
